2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid
Overview
Description
2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid is a useful research compound. Its molecular formula is C9H8N2O2S and its molecular weight is 208.24 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound belongs to the class of thiophene derivatives. Thiophene derivatives are known to interact with various biological targets, including enzymes, receptors, and ion channels, depending on their specific structures and functional groups .
Mode of action
The interaction of thiophene derivatives with their targets can lead to changes in the target’s function, which can result in therapeutic effects. The exact mode of action would depend on the specific target and the structure of the compound .
Biochemical pathways
Thiophene derivatives can affect various biochemical pathways depending on their specific targets. For example, some thiophene derivatives are known to inhibit enzymes involved in inflammatory responses .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of thiophene derivatives can vary widely depending on their specific structures. Factors such as solubility, stability, and molecular size can influence these properties .
Result of action
The molecular and cellular effects of thiophene derivatives can include changes in enzyme activity, alterations in signal transduction pathways, and effects on cell growth and survival .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of thiophene derivatives .
Properties
IUPAC Name |
2-(3-thiophen-3-ylpyrazol-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c12-9(13)5-11-3-1-8(10-11)7-2-4-14-6-7/h1-4,6H,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNIVJDETPKUSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C2=CSC=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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